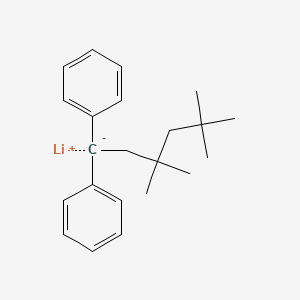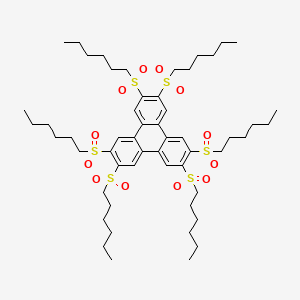
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is a complex organic compound characterized by its unique structure, which includes a triphenylene core substituted with six hexane-1-sulfonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene typically involves the sulfonation of triphenylene derivatives. One common method involves the reaction of triphenylene with hexane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the selective substitution of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding the parent triphenylene.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Triphenylene.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
科学的研究の応用
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene involves its interaction with various molecular targets. The sulfonyl groups can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The triphenylene core provides a rigid and planar structure, which can facilitate stacking interactions and enhance the stability of the compound in various environments.
類似化合物との比較
Similar Compounds
2,3,6,7,10,11-Hexaaminotriphenylene: Similar core structure but with amino groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexahydroxytriphenylene: Contains hydroxyl groups instead of sulfonyl groups.
2,3,6,7,10,11-Hexa(4’-aminophenyl)triphenylene: Substituted with aminophenyl groups.
Uniqueness
2,3,6,7,10,11-Hexa(hexane-1-sulfonyl)triphenylene is unique due to the presence of sulfonyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility in polar solvents and its ability to participate in specific interactions, making it valuable for various applications in materials science and organic synthesis.
特性
CAS番号 |
192518-71-1 |
|---|---|
分子式 |
C54H84O12S6 |
分子量 |
1117.6 g/mol |
IUPAC名 |
2,3,6,7,10,11-hexakis(hexylsulfonyl)triphenylene |
InChI |
InChI=1S/C54H84O12S6/c1-7-13-19-25-31-67(55,56)49-37-43-44(38-50(49)68(57,58)32-26-20-14-8-2)46-40-52(70(61,62)34-28-22-16-10-4)54(72(65,66)36-30-24-18-12-6)42-48(46)47-41-53(71(63,64)35-29-23-17-11-5)51(39-45(43)47)69(59,60)33-27-21-15-9-3/h37-42H,7-36H2,1-6H3 |
InChIキー |
UTDVAVYIKQALEQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCS(=O)(=O)C1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC)S(=O)(=O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


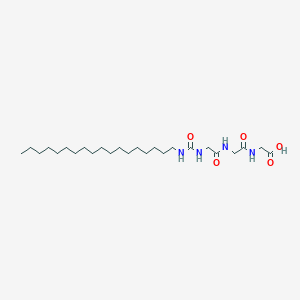
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
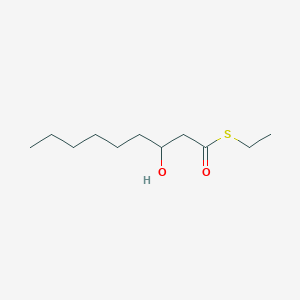
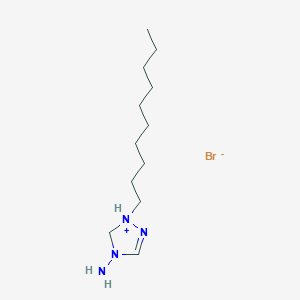
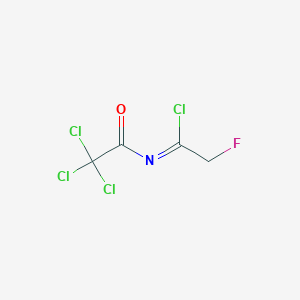
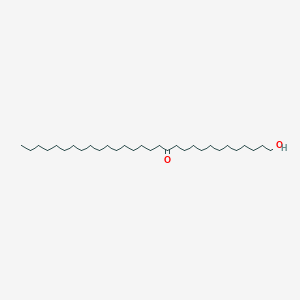
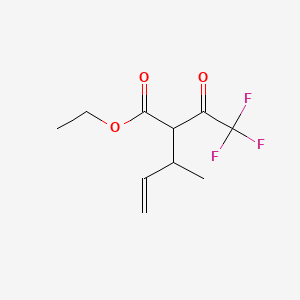


![1H-4,9-Epithionaphtho[2,3-d]imidazole](/img/structure/B12573106.png)

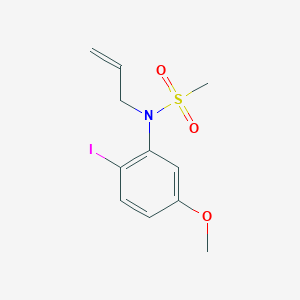
![2-[2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B12573134.png)
